molecular formula C14H26O2 B14214868 6-Ethenylidenedodecane-1,5-diol CAS No. 645613-60-1

6-Ethenylidenedodecane-1,5-diol

Cat. No.: B14214868
CAS No.: 645613-60-1
M. Wt: 226.35 g/mol
InChI Key: YMOMEQHJFWBNLO-UHFFFAOYSA-N
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Description

6-Ethenylidenedodecane-1,5-diol is an organic compound with the molecular formula C12H22O2. It is characterized by the presence of two hydroxyl groups (-OH) and an ethenylidene group (-CH=CH2) attached to a dodecane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenylidenedodecane-1,5-diol typically involves the reaction of dodecane derivatives with appropriate reagents to introduce the hydroxyl and ethenylidene groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing catalysts to improve yield and efficiency. The use of continuous flow reactors can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethenylidenedodecane-1,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethenylidenedodecane-1,5-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Ethenylidenedodecane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenylidene group can participate in reactions that modify the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethenylidenedodecane-1,5-diol is unique due to the presence of the ethenylidene group, which imparts distinct reactivity compared to other diols. This structural feature allows for unique chemical transformations and applications .

Properties

CAS No.

645613-60-1

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

InChI

InChI=1S/C14H26O2/c1-3-5-6-7-10-13(4-2)14(16)11-8-9-12-15/h14-16H,2-3,5-12H2,1H3

InChI Key

YMOMEQHJFWBNLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C=C)C(CCCCO)O

Origin of Product

United States

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